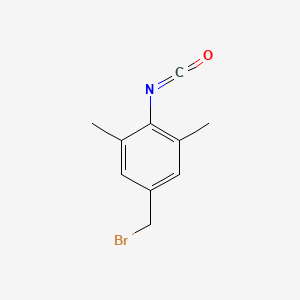
5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene is an organic compound with a benzene ring substituted with bromomethyl, isocyanato, and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-isocyanato-1,3-dimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the isocyanato group to an amine.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydroxide (NaOH): Employed in nucleophilic substitution reactions.
Hydrogen Gas (H2) and Palladium Catalyst (Pd): Used in reduction reactions.
Major Products Formed
Substituted Benzene Derivatives: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidized Products: Oxidation can lead to the formation of benzoic acid derivatives.
科学的研究の応用
5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The isocyanato group can participate in addition reactions with nucleophiles, forming urea or carbamate derivatives .
類似化合物との比較
Similar Compounds
2-Isocyanato-1,3-dimethylbenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-isocyanato-1,3-dimethylbenzene: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and reaction conditions.
Uniqueness
5-(Bromomethyl)-2-isocyanato-1,3-dimethylbenzene is unique due to the presence of both bromomethyl and isocyanato groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and materials science .
特性
CAS番号 |
140682-60-6 |
|---|---|
分子式 |
C10H10BrNO |
分子量 |
240.10 g/mol |
IUPAC名 |
5-(bromomethyl)-2-isocyanato-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H10BrNO/c1-7-3-9(5-11)4-8(2)10(7)12-6-13/h3-4H,5H2,1-2H3 |
InChIキー |
SYMYVASXTQJRGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N=C=O)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
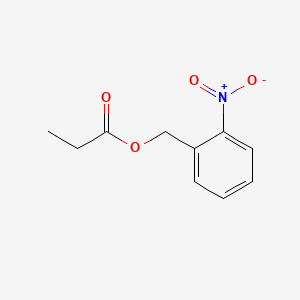
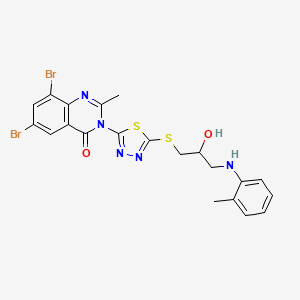
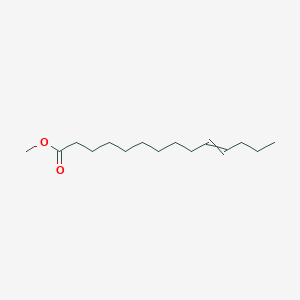
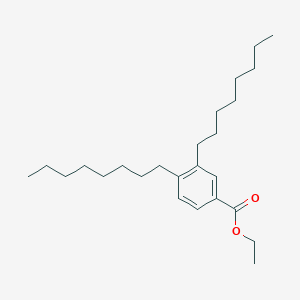
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
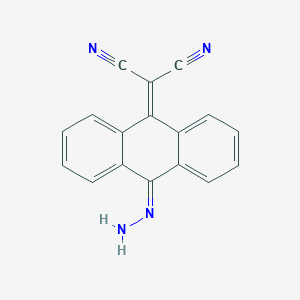

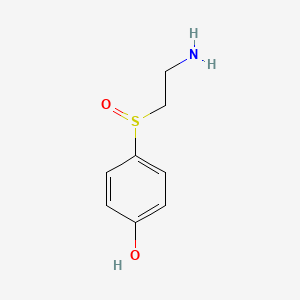

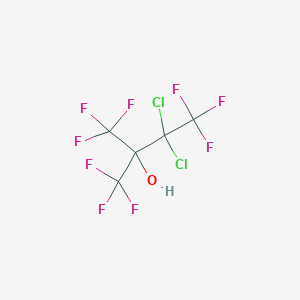
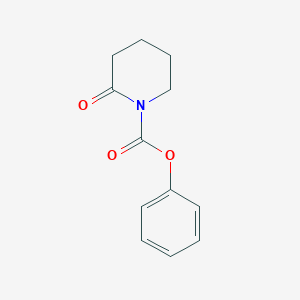
![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
